Antradion

Hepatoprotection Bilirubin metabolism Choleresis

Antradion is a synthetic pyrazolidinedione and phenylbutazone analog with a distinct substitution pattern (4-butyl, ortho-carboxyanilinobenzyl). Unlike generic analogs, it exhibits a specific choleretic and bilirubin excretion profile in toxic liver injury models, making it an essential tool for hepatobiliary function studies and medicinal chemistry SAR. High LogP (7.14) supports unique in vivo pharmacology.

Molecular Formula C33H31N3O4
Molecular Weight 533.6 g/mol
CAS No. 19854-90-1
Cat. No. B1665120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntradion
CAS19854-90-1
Synonyms1,2-diphenyl-4H-butyl-(4-orthocarboxyanilinobenzyl)-3,5-pyrazolidinedione
anthradion
antradion
Molecular FormulaC33H31N3O4
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESCCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)NC5=CC=CC=C5C(=O)O
InChIInChI=1S/C33H31N3O4/c1-2-3-23-33(29(24-15-7-4-8-16-24)34-28-22-14-13-21-27(28)30(37)38)31(39)35(25-17-9-5-10-18-25)36(32(33)40)26-19-11-6-12-20-26/h4-22,29,34H,2-3,23H2,1H3,(H,37,38)
InChIKeyCDFNCJIBNJMRAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Antradion (CAS 19854-90-1) Procurement Guide: Core Physicochemical and Structural Baseline for Pyrazolone Analog Selection


Antradion (CAS 19854-90-1), also designated anthradion, is a synthetic phenylbutazone analog belonging to the pyrazolone class of nonsteroidal anti-inflammatory agents . The compound is characterized by a molecular formula of C33H31N3O4 and a molecular weight of approximately 533.62 g/mol [1]. Its IUPAC name is 2-(((4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)(phenyl)methyl)amino)benzoic acid, and it typically exists as a solid at room temperature with a density of 1.28 g/cm³ and a boiling point of 685.3°C at 760 mmHg [1]. Antradion was introduced into the scientific literature in 1972 and is catalogued under MeSH Unique ID C000218 [2].

Antradion vs. Phenylbutazone and In-Class Analogs: Critical Differentiation in Lipophilicity and In Vivo Potency Requirements


While Antradion is structurally and functionally classified as a phenylbutazone analog, generic substitution with the parent compound or other pyrazolone derivatives is not scientifically justified due to quantifiable physicochemical divergence and distinct in vivo pharmacological dosing requirements. Specifically, Antradion exhibits a calculated LogP of approximately 6.91–7.14 [1], which is substantially higher than the experimental LogP of phenylbutazone (~3.16) [2], indicating markedly increased lipophilicity that alters membrane permeability and tissue distribution kinetics. Furthermore, direct in vivo evidence demonstrates that Antradion requires a 60 mg/kg dose to achieve a hypobilirubinemic effect comparable to that of phenylbutazone at 30 mg/kg [3]. These quantifiable differences in both molecular properties and functional dosing preclude interchangeable use in experimental systems.

Antradion (19854-90-1) Quantitative Evidence Guide: Direct Comparative Data for Scientific Selection


Antradion vs. Phenylbutazone: Comparative In Vivo Stimulation of Bilirubin Excretion in CCl4-Induced Hepatopathy Model

In a direct head-to-head in vivo study using CCl4-poisoned rats, Antradion (60 mg/kg) and phenylbutazone (30 mg/kg) were evaluated for their ability to stimulate bilirubin passage with bile following hemolyzed blood loading. Both compounds demonstrated stimulation of bilirubin excretion relative to untreated poisoned controls, establishing Antradion as a functional pyrazolone derivative capable of modulating hepatobiliary function [1].

Hepatoprotection Bilirubin metabolism Choleresis Pyrazolone pharmacology

Antradion vs. Phenylbutazone: Physicochemical Divergence in Lipophilicity (LogP) Driving Differential Pharmacokinetic Behavior

Antradion exhibits substantially higher calculated lipophilicity (LogP = 6.91–7.14) [1] compared to phenylbutazone, for which experimental LogP values are reported at approximately 3.16 [2]. This ~3.8–4.0 LogP unit difference corresponds to a theoretical >6,000-fold increase in octanol-water partition coefficient, indicating that Antradion partitions far more extensively into lipid membranes and hydrophobic compartments.

Lipophilicity Drug distribution ADME prediction Physicochemical profiling

Antradion vs. Phenylbutazone: Structural Determinants of Differential Molecular Weight and Rotatable Bond Burden

Antradion (MW = 533.62 g/mol; 10 rotatable bonds) [1] is substantially larger and more conformationally flexible than the parent phenylbutazone scaffold (MW = 308.37 g/mol; 5 rotatable bonds) [2]. The addition of the ortho-carboxyanilino-benzyl moiety increases molecular weight by approximately 225 Da and doubles the number of freely rotatable bonds.

Molecular design Drug-likeness Structural differentiation Pyrazolone scaffold

Antradion Formulation Solubility Profile: Vendor-Validated In Vivo Dosing Formulations for Low-Aqueous-Solubility Compounds

Antradion exhibits low aqueous solubility (<1 mg/mL) consistent with its high LogP value. Vendor technical datasheets provide empirically validated injection formulations enabling reproducible in vivo administration: DMSO:Tween 80:Saline (10:5:85); DMSO:PEG300:Tween 80:Saline (10:40:5:45); and DMSO:Corn oil (10:90) .

Formulation science In vivo dosing Solubility enhancement Preclinical development

Antradion (CAS 19854-90-1): Evidence-Based Research Application Scenarios Derived from Comparative Data


Hepatobiliary Function and Choleresis Studies in Rodent Models of Liver Injury

Antradion at 60 mg/kg is suitable for investigating modulation of bilirubin excretion and bile flow in CCl4-induced hepatopathy models. This application is directly supported by the only available direct comparative in vivo evidence establishing Antradion's functional activity in stimulating bilirubin passage with bile [1]. Researchers should note the 2× dose requirement relative to phenylbutazone when designing parallel comparator arms [1].

Comparative Pharmacokinetic and Tissue Distribution Studies of High-LogP Pyrazolones

With a LogP of ~6.91–7.14, Antradion serves as an extreme-lipophilicity reference compound within the pyrazolone class [2]. It is appropriate for studies investigating the relationship between calculated lipophilicity and in vivo distribution kinetics, tissue accumulation, or blood-brain barrier partitioning, particularly when benchmarked against lower-LogP analogs such as phenylbutazone (LogP ~3.16) [3].

Structure-Activity Relationship Studies of Phenylbutazone-Derived Scaffolds with Extended Aromatic Substituents

Antradion's structural differentiation—specifically the addition of an ortho-carboxyanilino-benzyl moiety resulting in a 73% increase in molecular weight (533.62 vs. 308.37 g/mol) and doubling of rotatable bonds (10 vs. 5) compared to phenylbutazone [4][5]—makes it a valuable tool compound for probing the effects of extended aromatic substitution and conformational flexibility on pyrazolone scaffold pharmacology.

Preclinical Formulation Development for Highly Lipophilic Pyrazolone Derivatives

Given its low aqueous solubility (<1 mg/mL) and requirement for co-solvent systems, Antradion is an ideal model compound for developing and optimizing parenteral formulations for highly lipophilic drug candidates [4]. The vendor-validated DMSO:Tween 80:Saline, DMSO:PEG300:Tween 80:Saline, and DMSO:Corn oil formulations provide a standardized baseline for reproducible in vivo administration [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antradion

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.